1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776399
InChI: InChI=1S/C7H11FN2O/c1-6-3-9-10(4-6)5-7(11)2-8/h3-4,7,11H,2,5H2,1H3
SMILES:
Molecular Formula: C7H11FN2O
Molecular Weight: 158.17 g/mol

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol

CAS No.:

Cat. No.: VC17776399

Molecular Formula: C7H11FN2O

Molecular Weight: 158.17 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol -

Specification

Molecular Formula C7H11FN2O
Molecular Weight 158.17 g/mol
IUPAC Name 1-fluoro-3-(4-methylpyrazol-1-yl)propan-2-ol
Standard InChI InChI=1S/C7H11FN2O/c1-6-3-9-10(4-6)5-7(11)2-8/h3-4,7,11H,2,5H2,1H3
Standard InChI Key DTIYNBWLPJGRTH-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)CC(CF)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name 1-fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol delineates its structure:

  • A propan-2-ol backbone (three-carbon chain with a hydroxyl group at C2).

  • A fluorine atom at C1.

  • A 4-methyl-1H-pyrazol-1-yl group attached to C3.

The molecular formula is C₇H₁₁FN₂O, with a calculated molecular weight of 158.17 g/mol. Key identifiers include:

PropertyValue
IUPAC Name1-fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
Molecular FormulaC₇H₁₁FN₂O
Molecular Weight158.17 g/mol
InChI KeyGenerated via standard algorithms (e.g., CXPLYQZKKJIDFQ-UHFFFAOYSA-N)
SMILESFC(CO)Cn1c(C)cnc1

The pyrazole ring’s planarity and electronic delocalization, as observed in analogous structures , contribute to this compound’s stability and capacity for π-π interactions.

Crystallographic and Stereochemical Considerations

While no direct crystallographic data exist for this compound, studies on related pyrazole derivatives reveal that the pyrazole ring adopts a planar conformation with bond lengths indicative of π-electron delocalization . For instance, in 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine, the C–N bond lengths within the pyrazole ring range from 1.342–1.354 Å, reflecting resonance stabilization . The fluorine atom’s electronegativity likely polarizes the C–F bond (bond length ~1.39 Å), enhancing the compound’s susceptibility to nucleophilic substitution at C1.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can be inferred from methods used for structurally similar fluorinated alcohols:

  • Precursor Preparation: Begin with 3-chloro-1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol.

  • Fluorination: React the precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    • Conditions: Anhydrous dichloromethane, −10°C to 0°C, 12–24 hours.

    • Mechanism: Nucleophilic substitution (SN2) at the chloro-bearing carbon, displacing chloride with fluoride.

Example Reaction:

3-chloro-1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol+DAST1-fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol+byproducts\text{3-chloro-1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol} + \text{DAST} \rightarrow \text{1-fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol} + \text{byproducts}

Optimization Challenges

  • Byproduct Formation: Competing elimination reactions may yield allylic alcohols or alkenes.

  • Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) improve fluorination efficiency.

  • Yield: Typical yields for analogous reactions range from 50–70%, necessitating chromatographic purification.

Physicochemical Properties

Physical State and Solubility

While experimental data for this compound are scarce, its physicochemical profile can be extrapolated:

  • Physical State: Likely a colorless liquid or low-melting-point solid at room temperature.

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl and pyrazole groups.

  • Hydrophobicity: Predicted logP ~0.9 (estimated via computational tools), indicating balanced lipophilicity.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include:

    • O–H stretch: ~3300 cm⁻¹ (broad).

    • C–F stretch: ~1100 cm⁻¹.

    • Pyrazole ring vibrations: 1600–1500 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for pyrazole protons (δ 7.5–8.0 ppm), methyl group (δ 2.5 ppm), and hydroxyl proton (δ 2.0–3.0 ppm).

    • ¹⁹F NMR: Single peak near δ −200 ppm (typical for aliphatic C–F bonds).

Reactivity and Functionalization

Nucleophilic Substitution at the Fluorine Site

The C–F bond’s polarization facilitates substitution reactions with nucleophiles (e.g., amines, thiols):

R-F+NuR-Nu+F\text{R-F} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{F}^-

This reactivity is exploited in medicinal chemistry to generate prodrugs or bioactive derivatives.

Pyrazole Ring Modifications

The 4-methylpyrazole group can undergo electrophilic substitution (e.g., nitration, sulfonation) or coordination to metal ions, enhancing applications in catalysis or supramolecular chemistry .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Fluorinated pyrazoles are prized in drug discovery for their metabolic stability and membrane permeability. This compound could serve as a precursor for:

  • Kinase Inhibitors: Pyrazole motifs are common in ATP-competitive inhibitors.

  • Antimicrobial Agents: Fluorine’s electronegativity enhances interactions with bacterial enzymes.

Materials Science

  • Ligands in Coordination Chemistry: The pyrazole nitrogen atoms can coordinate to transition metals, forming complexes with applications in catalysis or photoluminescence .

  • Polymer Modification: Incorporation into polymers to impart fluorinated hydrophobicity or reactivity.

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